molecular formula C16H14N2O2 B8417619 2-carbamoyl-6-benzyloxy-1H-indole

2-carbamoyl-6-benzyloxy-1H-indole

Cat. No. B8417619
M. Wt: 266.29 g/mol
InChI Key: OLMBFYQAVJTAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-carbamoyl-6-benzyloxy-1H-indole is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-carbamoyl-6-benzyloxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-carbamoyl-6-benzyloxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

6-phenylmethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C16H14N2O2/c17-16(19)15-8-12-6-7-13(9-14(12)18-15)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19)

InChI Key

OLMBFYQAVJTAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-carboxy-6-benzyloxy-1H-indole (0.125 g; 0.468 mmol), oxalyl chloride (0.5 mmol) and DMF (0.2 ml) in CH2Cl2 was stirred at room temperature for 2 hours. After evaporation to dryness, the residue was redissolved in acetone; ammonium acetate (0.074 g; 0.95 mmol) was added to the solution and the mixture was stirred at room temperature for 1 hour. After evaporation, the residue was purified by flash chromatography eluting with CH2Cl2/acetone 80/20 to give 2-carbamoyl-6-benzyloxy-1H-indole.
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.074 g
Type
reactant
Reaction Step Two

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